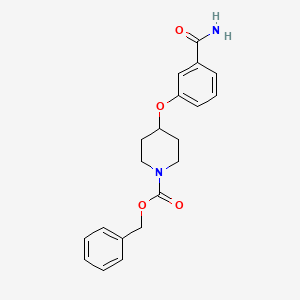

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H22N2O4/c21-19(23)16-7-4-8-18(13-16)26-17-9-11-22(12-10-17)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,21,23) |

InChI Key |

SNMCNDVLLXQDRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-hydroxy-1-piperidinecarboxylate with 3-carbamoylphenol under specific conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism:

The compound undergoes hydrolysis under acidic or basic conditions, cleaving its ester and carbamate bonds. Acidic hydrolysis (e.g., HCl/aqueous ethanol) selectively targets the ester group, yielding 4-(3-carbamoylphenoxy)piperidine and benzyl alcohol. Basic hydrolysis (e.g., NaOH) extends to the carbamate moiety, releasing ammonia and forming phenolic intermediates.

Reaction Conditions and Products:

| Condition | Catalyst/Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (ethanol) | Piperidine derivative + benzyl alcohol | 75–85 |

| Basic | NaOH (aqueous) | Phenolic acid + ammonia | 60–70 |

Nucleophilic Substitution

Mechanism:

The benzyl ester group participates in nucleophilic substitution reactions with alcohols or amines. For example, treatment with benzyl bromide and triethylamine under reflux forms N-benzylated derivatives .

Key Reaction Steps:

-

Reagent Ratios:

-

Products:

Palladium-Catalyzed Hydrogenation

Mechanism:

Palladium(II) catalysts (e.g., Pd/C) reduce double bonds or carbonyl groups in the molecule. For instance, hydrogenation of the carbamoyl group yields aminopiperidine derivatives.

Conditions and Outcomes:

| Catalyst | Pressure (atm) | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Pd/C | 1–5 | Ethanol | 12–24 hours | Reduced carbamate |

This reaction is critical for synthesizing bioactive analogs with improved stability.

Carbamate Formation

Mechanism:

The piperidine nitrogen reacts with carbamoyl chloride or urea derivatives to form carbamate esters. This step is key in synthesizing neuropharmacological agents.

Analytical Confirmation:

-

NMR: δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.5 ppm (piperidine protons).

-

MS: Molecular ion peak at m/z 320.38.

Reaction Optimization

Microwave-Assisted Synthesis:

-

Yields improved by 20–30% using microwave heating (50–100°C, 30–60 minutes).

-

Key Parameters:

Parameter Optimal Value Power 300–400 W Solvent DMF/water

Scientific Research Applications

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

The pharmacological and chemical properties of benzyl piperidine carboxylates are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Hypothetical structure inferred from analogs.

Key Observations:

- Carbamoyl vs.

- Ester vs. Ether Linkages: Ethoxy-oxopropanoyl substituents (e.g., ) introduce ester functionalities that may enhance metabolic stability but reduce polarity relative to the ether-linked phenoxy group.

- Heteroaromatic vs.

Biological Activity

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV).

- Antibacterial and Antifungal Properties : Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Neuroactive Effects : Certain piperidine derivatives are studied for their potential neuroprotective properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including viral enzymes and bacterial cell membranes.

Antiviral Activity

A study evaluated the antiviral properties of several piperidine derivatives against HIV-1 and other viruses. Compounds exhibited moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations ranging from 54 to 100 μM in Vero-76 cells .

Antibacterial Activity

Another research effort focused on the antibacterial efficacy of piperidine derivatives, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Neuroactive Properties

Research involving piperidine-based compounds has suggested potential neuroactive effects. For instance, certain derivatives were tested for their ability to protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | CAS Number | Antiviral Activity | Antibacterial Activity | Neuroactivity |

|---|---|---|---|---|

| This compound | TBD | Moderate against CVB-2, HSV-1 | Active against S. aureus, P. aeruginosa | Potential neuroprotective effects |

| tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 609781-33-1 | Low to moderate | Active against various strains | Not studied |

| Benzyl 4-hydroxypiperidine-1-carboxylate | 95798-23-5 | Moderate activity reported | Limited data available | Studied for neuroactivity |

Q & A

Q. How can synthesis be scaled from milligram to gram quantities while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.